6-Fluoro-2-methoxynicotinaldehyde
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Overview
Description
6-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It belongs to the class of heterocyclic compounds, specifically nicotinaldehydes, which are derivatives of nicotinic acid. The presence of a fluorine atom and a methoxy group on the nicotinaldehyde structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxynicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and techniques helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Fluoro-2-methoxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as fluorescence or reactivity
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methoxypyridine
- 6-Fluoro-2-methoxyquinoline
- 6-Fluoro-2-methoxybenzaldehyde
Uniqueness
6-Fluoro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde structure. The presence of both a fluorine atom and a methoxy group imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
6-Fluoro-2-methoxynicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinaldehyde with a fluorine atom and a methoxy group at specific positions on the pyridine ring. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of nicotinaldehyde exhibit significant antimicrobial properties. The presence of the fluorine atom may enhance these effects by altering the compound's electronic properties, thus improving its interaction with microbial targets.
- Inhibition of Enzymatic Activity : Research indicates that this compound can act as an inhibitor of certain enzymes, particularly those involved in detoxification processes like glutathione S-transferases (GSTs). The IC50 values for various acylhydrazones derived from this compound have been reported, demonstrating their potency against different GST isozymes.
Enzyme Inhibition Studies
A significant study focused on the inhibition of GST isozymes using derivatives of this compound. The following table summarizes the IC50 values obtained for various acylhydrazone conjugates derived from this compound:
Compound | mGSTM1-1 (μM) | hGSTP1-1 (μM) | SjGST (μM) | mGSTA4-4 (μM) |
---|---|---|---|---|
Aldehyde 6 | 341.7 | ≥500 | 265.6 | >500 |
Hydrazide 8c | >500 | >500 | ND | ND |
6-8a-6 | 1.207 | 126.5 | 3.471 | >100 |
6-8b-6 | 0.337 | 11.81 | 0.252 | >100 |
6-8c-6 | 0.050 | 13.45 | 0.989 | >100 |
ND = Not determined
These results indicate that certain derivatives possess strong inhibitory effects against specific GST isozymes, highlighting their potential as therapeutic agents in diseases where GST plays a crucial role.
Antimicrobial Activity
In another study, the antimicrobial properties of various substituted nicotinaldehydes were evaluated. The findings suggested that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The structural modifications introduced by the fluorine and methoxy groups enhance binding affinity to enzyme active sites.
- Electrophilicity : The aldehyde group increases electrophilicity, facilitating nucleophilic attack by amino acid residues in enzymes.
- Hydrophobic Interactions : The fluorine atom may contribute to hydrophobic interactions, improving overall binding stability.
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-fluoro-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 |
InChI Key |
IFRWSPRWFTXONZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C=O |
Origin of Product |
United States |
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